![molecular formula C12H10N2 B14661573 2H-azepino[1,2-a]benzimidazole CAS No. 41770-77-8](/img/structure/B14661573.png)
2H-azepino[1,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-azepino[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining an azepine ring and a benzimidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-azepino[1,2-a]benzimidazole typically involves the fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones (γ-bromodypnones) with 1,2-dimethyl-1H-benzimidazole. This reaction is followed by treatment with a base such as morpholine, resulting in the formation of 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides . Another method involves the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles in benzene at 25°C, leading to the formation of quaternary azolium salts. These salts can then be cyclized in alcohol in the presence of potassium carbonate to yield 1-R-6,8-diaryl-1,5-dihydroimidazo[1,2-a]azepin-4-ium bromides or 1-R-6,8-diaryl-1H-imidazo[1,2-a]azepines, depending on the substituents present .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2H-azepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the azepine or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while reduction could produce different hydrogenated forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
科学的研究の応用
2H-azepino[1,2-a]benzimidazole has a broad spectrum of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.
Industry: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
作用機序
The mechanism of action of 2H-azepino[1,2-a]benzimidazole involves its interaction with various molecular targets and pathways. For instance, it has been predicted to act as a ligand for enzyme CYP2D16 and as an antagonist of the subtype A receptor of γ-aminobutyric acid (GABA) . These interactions can modulate neurotransmitter activity, potentially leading to therapeutic effects such as dopamine receptor agonism and antidepressant properties .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]azepines: These compounds share a similar fused ring system but differ in the degree of unsaturation and substituent effects.
Benzimidazole Derivatives: Compounds like 1,2-disubstituted benzimidazoles exhibit similar core structures but with different functional groups and biological activities.
Uniqueness
2H-azepino[1,2-a]benzimidazole stands out due to its specific ring fusion and the resulting electronic and steric effects.
特性
CAS番号 |
41770-77-8 |
|---|---|
分子式 |
C12H10N2 |
分子量 |
182.22 g/mol |
IUPAC名 |
2H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h1-3,5-9H,4H2 |
InChIキー |
NTDFWLXHFOZIQH-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=NC3=CC=CC=CN3C2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


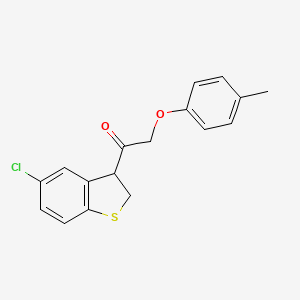

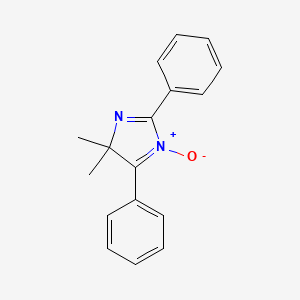



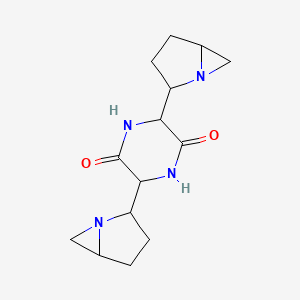
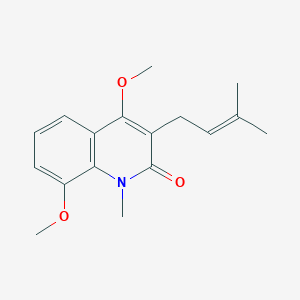



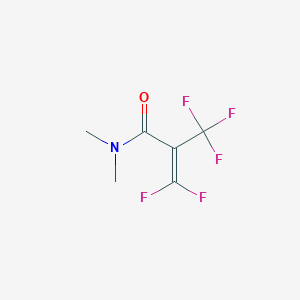
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![3-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14661578.png)
